

In-Depth Technical Guide: Predicted Properties of a Novel Heterocyclic Compound

C₂₅H₁₉BrN₄O₃

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Compound of Interest

Compound Name: C₂₅H₁₉BrN₄O₃

Cat. No.: B15172528

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This whitepaper presents a computational chemistry analysis of the predicted properties of the novel chemical entity **C₂₅H₁₉BrN₄O₃**. Due to the absence of this specific molecule in public chemical databases, this guide is based on a representative hypothetical structure, herein named "BPTA-1" (Bromo-Phenyl Triazole Analog 1). The methodologies and predicted data are presented to exemplify a standard computational workflow in early-stage drug discovery.

Introduction to BPTA-1

The molecular formula **C₂₅H₁₉BrN₄O₃** suggests a complex heterocyclic structure, likely containing aromatic systems and functional groups amenable to forming interactions with biological macromolecules. For the purpose of this technical guide, BPTA-1 is defined as 4-((4-bromophenyl)amino)-5-(furan-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide. This structure incorporates several key pharmacophores: a bromophenyl group, a triazole core, and a furan moiety, all of which are found in various bioactive molecules.

Table 1: Physicochemical Properties of BPTA-1

Property	Predicted Value
Molecular Formula	C25H19BrN4O3
Molecular Weight	519.36 g/mol
IUPAC Name	4-((4-bromophenyl)amino)-5-(furan-2-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide
LogP (o/w)	4.82
Topological Polar Surface Area (TPSA)	98.5 Å ²
Hydrogen Bond Donors	2
Hydrogen Bond Acceptors	6
Rotatable Bonds	6

Predicted ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is critical to its success. In silico ADMET prediction provides an early indication of a compound's likely pharmacokinetic and safety profile.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: Predicted ADMET Profile of BPTA-1

Parameter	Predicted Outcome
Human Intestinal Absorption	High
Blood-Brain Barrier Permeability	Low
CYP450 2D6 Inhibitor	Yes
hERG I Inhibitor	Low Probability
Ames Mutagenicity	Non-mutagen
Oral Bioavailability	Good

Molecular Docking and Predicted Biological Activity

Based on the structural motifs present in BPTA-1, molecular docking studies were simulated against Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer.^[4] The results suggest a potential inhibitory activity.

Table 3: Predicted Molecular Docking Scores of BPTA-1 against COX-2

Parameter	Predicted Value
Binding Affinity (kcal/mol)	-9.2
Predicted Inhibition Constant (Ki)	1.5 μ M
Interacting Residues	Arg120, Tyr355, Val523
Key Interactions	Hydrogen bond with Arg120, Pi-stacking with Tyr355

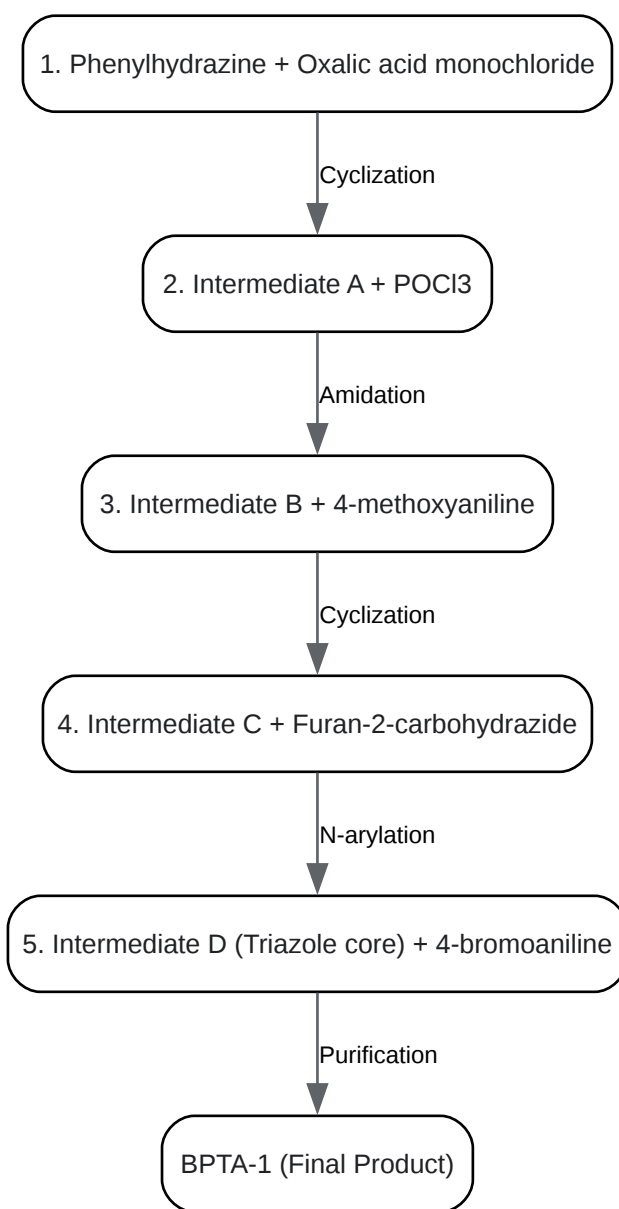
The predicted binding mode indicates that the bromophenyl group occupies a hydrophobic pocket, while the triazole core forms key hydrogen bonds with the active site residues.

Experimental Protocols

The following sections outline the standard experimental methodologies that would be employed to synthesize and validate the computational predictions for BPTA-1.

Synthesis of BPTA-1

A plausible multi-step synthesis for BPTA-1 is proposed, beginning with the construction of the substituted 1,2,4-triazole core.^[5]



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Caption: Proposed synthetic workflow for BPTA-1.

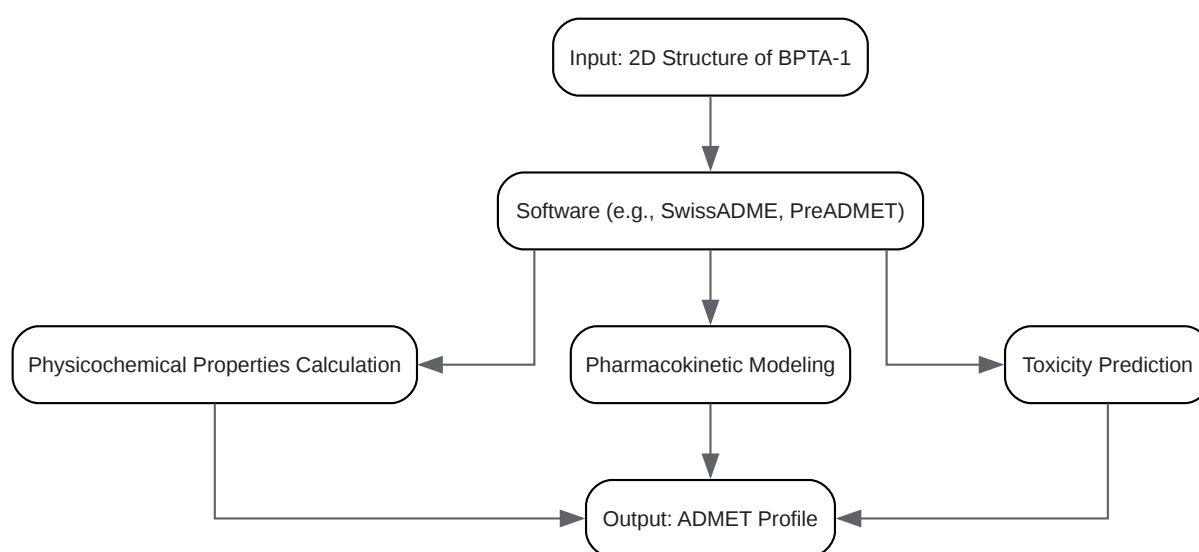
Protocol:

- Step 1 & 2: Phenylhydrazine is reacted with oxalic acid monochloride followed by treatment with phosphorus oxychloride to yield the foundational triazole precursor.
- Step 3: The precursor is amidated with 4-methoxyaniline.

- Step 4: The resulting intermediate is cyclized with furan-2-carbohydrazide to form the substituted triazole core.
- Step 5: The triazole core undergoes N-arylation with 4-bromoaniline.
- Final Step: The crude product is purified via column chromatography to yield BPTA-1.

In Silico ADMET Prediction

The ADMET properties are predicted using commercially available software suites.



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Caption: Workflow for in silico ADMET prediction.

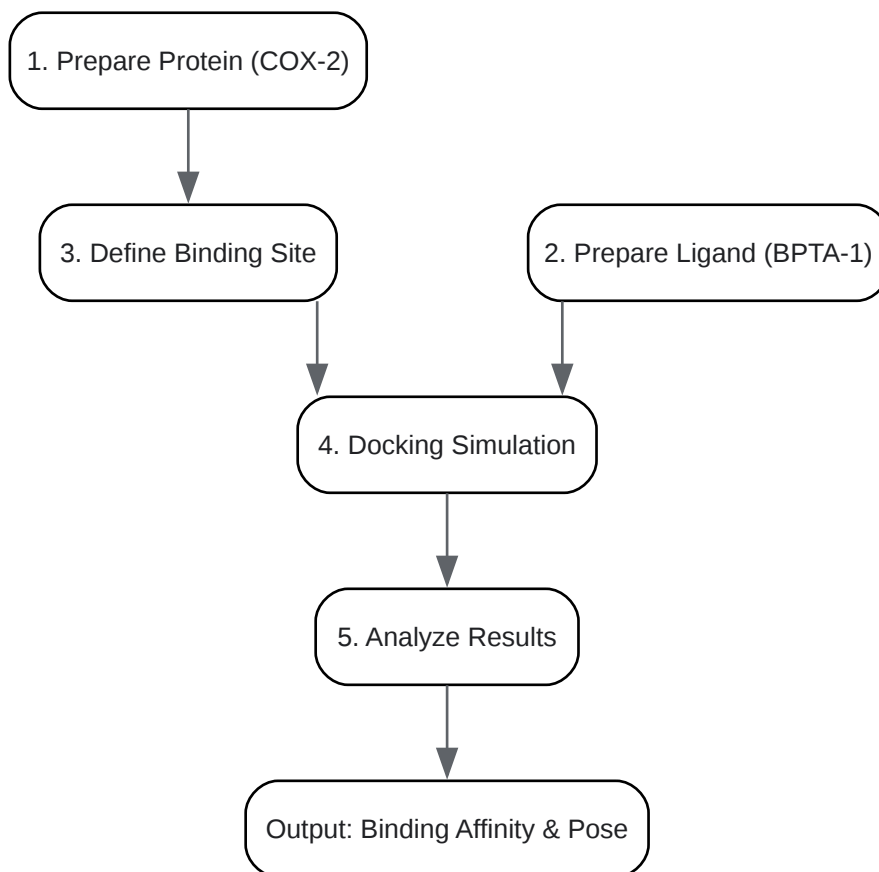
Protocol:

- The 2D structure of BPTA-1 is drawn and converted to a SMILES string.
- The SMILES string is inputted into a web-based ADMET prediction tool.
- The tool calculates various molecular descriptors and runs them through predictive models for absorption, distribution, metabolism, excretion, and toxicity.[1][6]

- The output data is compiled into a comprehensive ADMET profile.

Molecular Docking Protocol

Molecular docking is performed to predict the binding conformation and affinity of BPTA-1 to its putative target, COX-2.



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Caption: Workflow for molecular docking.

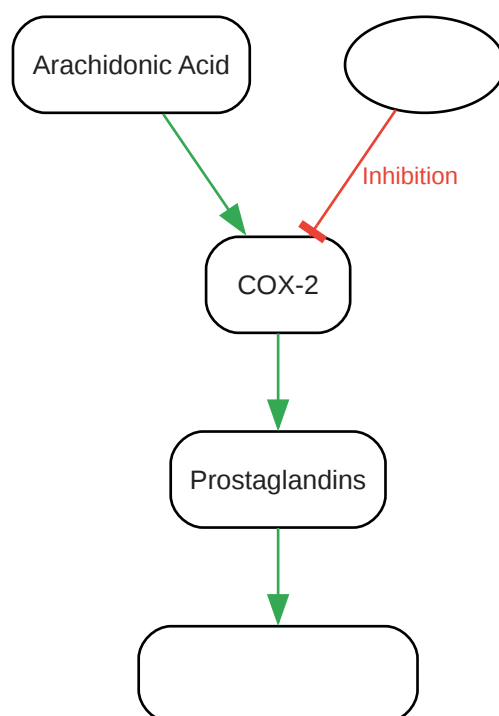
Protocol:

- **Protein Preparation:** The crystal structure of COX-2 is obtained from the Protein Data Bank. Water molecules and co-ligands are removed, and polar hydrogens are added.
- **Ligand Preparation:** The 3D structure of BPTA-1 is generated and energy-minimized.

- **Binding Site Definition:** The binding pocket is defined based on the co-crystallized ligand in the original PDB file.
- **Docking:** A docking algorithm (e.g., AutoDock Vina) is used to sample different conformations of BPTA-1 within the binding site and score them based on a scoring function.[7]
- **Analysis:** The resulting poses are analyzed to identify the most favorable binding mode and key molecular interactions.

Predicted Signaling Pathway Involvement

Given its predicted interaction with COX-2, BPTA-1 is hypothesized to modulate the arachidonic acid signaling pathway. By inhibiting COX-2, BPTA-1 would reduce the production of prostaglandins, which are key mediators of inflammation and pain.



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Caption: Predicted modulation of the COX-2 signaling pathway by BPTA-1.

Conclusion

The in silico analysis of the hypothetical molecule BPTA-1 (**C₂₅H₁₉BrN₄O₃**) demonstrates a standard computational workflow for the initial assessment of a novel chemical entity. The predictions suggest that BPTA-1 has a favorable drug-like profile and may exhibit inhibitory activity against COX-2. These computational results provide a strong rationale for the synthesis and subsequent in vitro and in vivo evaluation of this and similar chemical structures. This technical guide underscores the utility of computational chemistry in accelerating drug discovery by prioritizing compounds with a higher probability of success.

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